

# Intracellular pH measurement using 2',7'-Difluorofluorescein based probes

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An In-depth Technical Guide to Intracellular pH Measurement Using **2',7'-Difluorofluorescein** Based Probes

## For Researchers, Scientists, and Drug Development Professionals

Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and signal transduction.<sup>[1]</sup> Consequently, the accurate measurement of pHi is essential for understanding cellular physiology and pathology. Fluorescent probes have emerged as indispensable tools for monitoring pHi in living cells with high spatial and temporal resolution. Among these, probes based on the **2',7'-difluorofluorescein** scaffold, such as Oregon Green 488, offer distinct advantages for probing cellular pH dynamics.

This technical guide provides a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for the application of **2',7'-difluorofluorescein**-based probes in intracellular pH measurement.

## Core Principles and Mechanism of Action

**2',7'-Difluorofluorescein** (DFF) is a fluorinated derivative of fluorescein. The introduction of electron-withdrawing fluorine atoms to the xanthene core lowers the pKa of the probe's phenolic hydroxyl group. This chemical modification makes DFF and its analogues particularly

well-suited for measuring pH in slightly more acidic environments compared to traditional fluorescein, with a pKa shifted from ~6.4 to ~4.7.[2]

The pH-sensing mechanism of DFF relies on the equilibrium between its different prototropic forms. In aqueous solution, DFF can exist as a cation, a neutral molecule, a monoanion, and a dianion. The fluorescence intensity of the probe is highly dependent on this equilibrium, which is dictated by the surrounding proton concentration. As the pH increases, the molecule is deprotonated, leading to a significant increase in fluorescence quantum yield. The dianionic form is the most fluorescent species.

For intracellular applications, the cell-impermeant DFF is modified into a cell-permeant diacetate form, **2',7'-Difluorofluorescein** diacetate (DFFDA). This non-fluorescent, lipophilic molecule readily crosses the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, liberating the fluorescent, charged DFF molecule. This process not only activates the probe's fluorescence but also traps it within the cytosol, allowing for stable and long-term measurements.

## Quantitative Data of 2',7'-Difluorofluorescein Probes

The selection of an appropriate fluorescent probe requires a thorough understanding of its photophysical properties. The key parameters for **2',7'-Difluorofluorescein** are summarized below.

Property	Value	Notes
pKa	~4.7 - 4.8[2][3]	The pH at which the protonated and deprotonated forms are in equal concentration. Ideal for measuring pH in acidic organelles.[2]
Excitation Maximum ( $\lambda_{ex}$ )	~490-504 nm[4][5]	pH-dependent.
Emission Maximum ( $\lambda_{em}$ )	~515-529 nm[4][5]	The peak of the green fluorescence emission.
Ground-State pKa values	1.02, 3.61, 4.69[6][7]	Determined through absorption studies, corresponding to different prototropic species.[6][7]
Fluorescence Quantum Yield ( $\Phi_F$ )	High (comparable to fluorescein's 0.92-0.95)[4]	Indicates high fluorescence efficiency.

## Experimental Protocols

Accurate pHi measurement is critically dependent on rigorous experimental procedures for probe loading, calibration, and fluorescence quantification.

### Probe Loading with 2',7'-Difluorofluorescein Diacetate (DFFDA)

This protocol describes the general procedure for loading adherent cells with the cell-permeant version of the probe.

Materials:

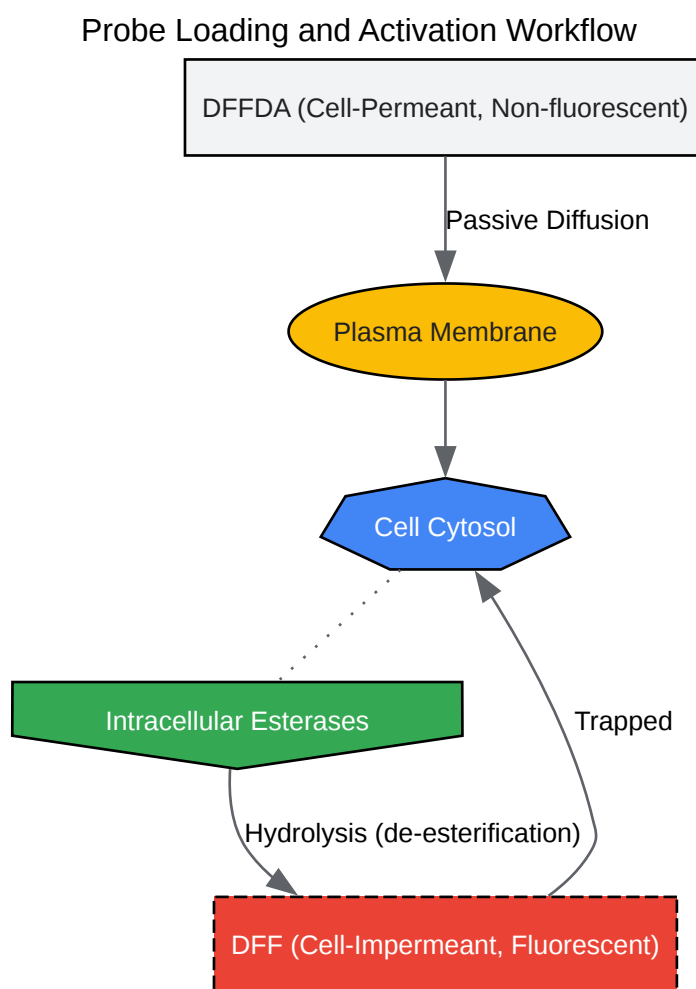
- **2',7'-Difluorofluorescein** diacetate (DFFDA)
- Anhydrous Dimethyl sulfoxide (DMSO)

- Pluronic™ F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional, for cell types that actively extrude the dye)[8][9]

#### Procedure:

- Prepare Stock Solutions:
  - Prepare a 1-5 mM stock solution of DFFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
  - If using probenecid, prepare a 250 mM stock solution in 1 M NaOH and adjust the pH to 7.4.
- Prepare Loading Buffer:
  - Warm the physiological buffer (e.g., HBSS) to 37°C.
  - Dilute the DFFDA stock solution into the pre-warmed buffer to a final working concentration of 1-5 µM.
  - To aid in dispersing the nonpolar AM ester in the aqueous buffer, add an equal volume of 20% Pluronic™ F-127 solution to the DFFDA stock before diluting it into the buffer.
  - If required, add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters.[9]
- Cell Loading:
  - Wash the cells twice with the pre-warmed physiological buffer to remove any residual growth medium.
  - Add the prepared loading buffer to the cells.
  - Incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time may vary depending on the cell type.

- Wash:
  - Remove the loading buffer.
  - Wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular or non-hydrolyzed probe.
  - The cells are now loaded with **2',7'-Difluorofluorescein** and ready for imaging.



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A diagram of the DFFDA probe loading and activation process.

## In Situ Intracellular pH Calibration

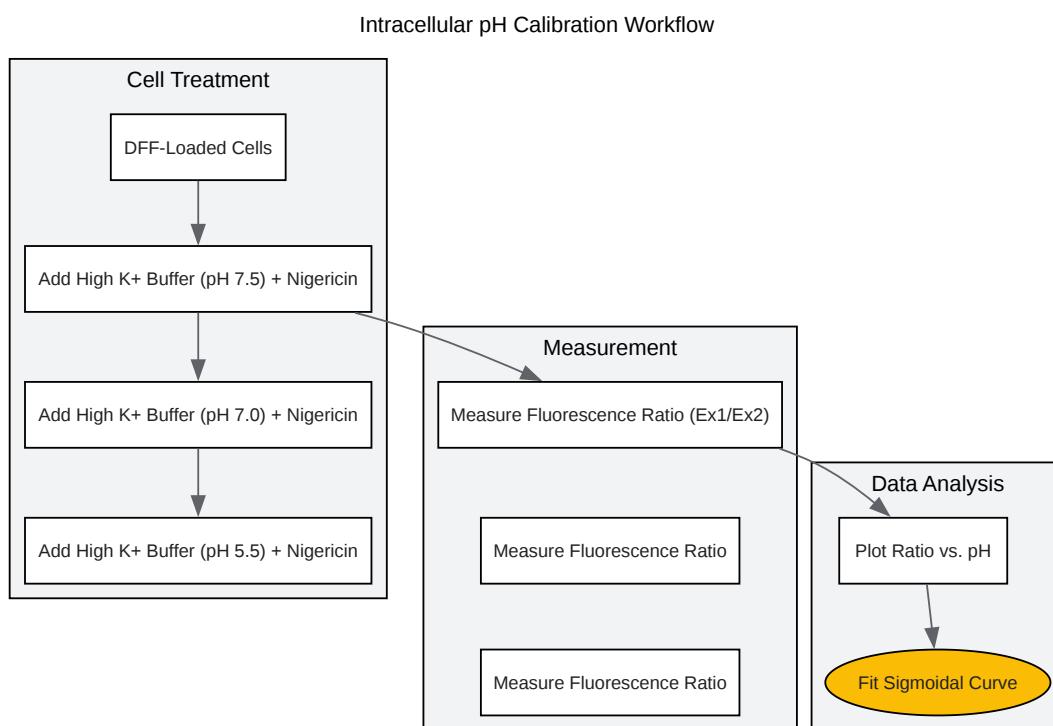
To convert fluorescence intensity ratios into absolute pHi values, an in situ calibration is mandatory. This is typically achieved using a  $K^+/H^+$  ionophore like nigericin.

Materials:

- Loaded cells from the previous protocol.
- Calibration Buffers: A series of buffers (at least 4-5) with known pH values ranging from ~5.5 to 8.0. These buffers should have a high  $K^+$  concentration (e.g., 120-140 mM) to match the intracellular  $K^+$  concentration.
- Nigericin stock solution (e.g., 10 mM in ethanol).

Procedure:

- Prepare the high- $K^+$  calibration buffers with precise pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).
- Add nigericin to each calibration buffer to a final concentration of 5-10  $\mu$ M immediately before use.
- Replace the buffer on the loaded cells with the first high- $K^+$  calibration buffer (e.g., pH 7.5).
- Incubate for 5-10 minutes to allow the pHi to equilibrate with the extracellular pH.
- Measure the fluorescence intensity at the pH-sensitive and isosbestic excitation wavelengths.
- Repeat steps 3-5 for each of the remaining calibration buffers, typically moving from high to low pH.
- At the end of the experiment, plot the ratio of fluorescence intensities against the corresponding pH of the calibration buffer to generate a calibration curve.



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Workflow for generating an in situ pHi calibration curve.

## Ratiometric Fluorescence Measurement

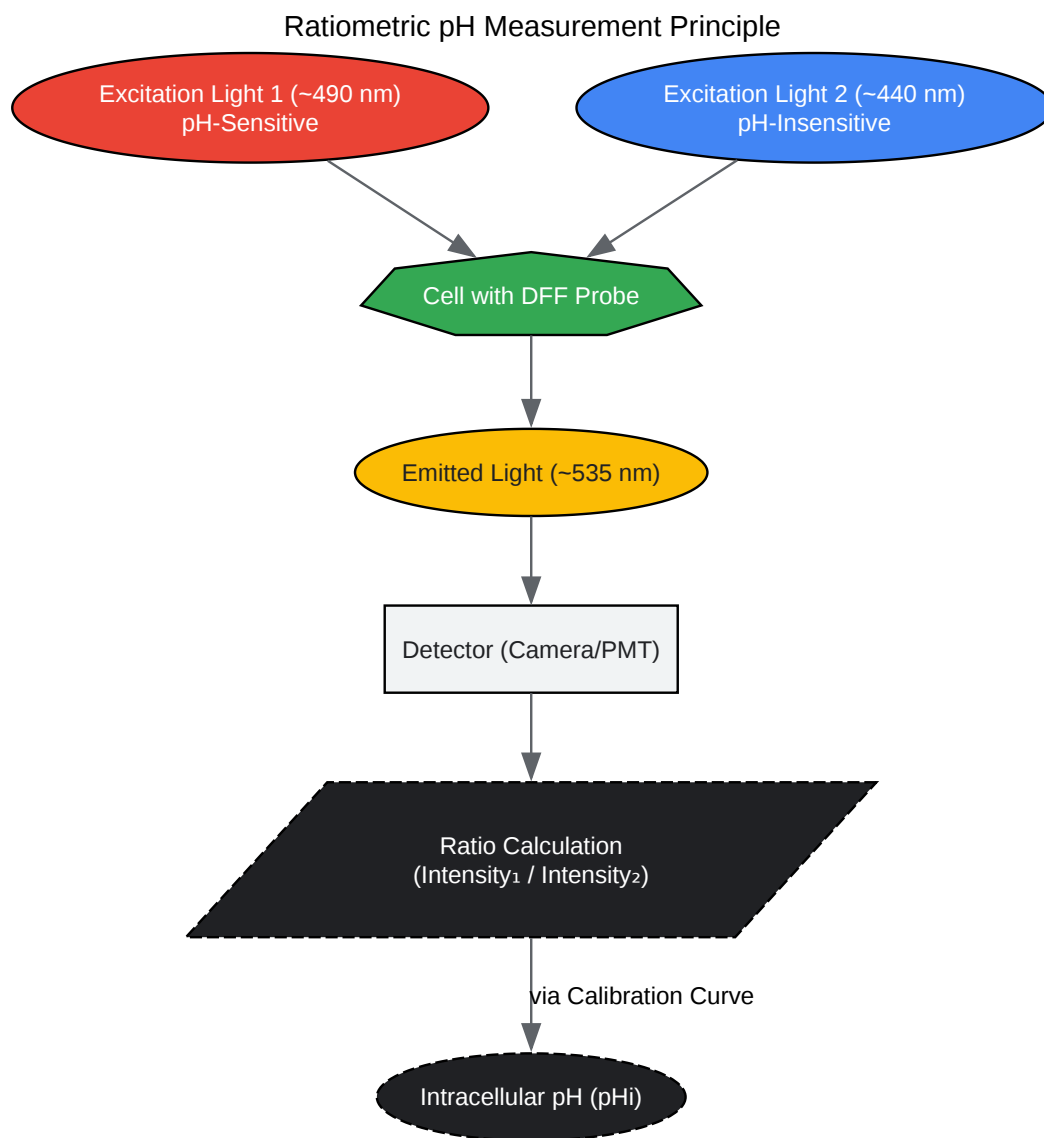
Ratiometric measurements are superior to single-wavelength measurements because they can correct for variations in dye concentration, cell path length, and photobleaching effects.<sup>[1][10]</sup> While DFF does not have a perfect isosbestic point like BCECF, ratiometric imaging can still be performed by exciting at two different wavelengths on the slope of its absorption spectrum. A

common approach for fluorescein derivatives is to use an excitation wavelength around 490 nm (pH-sensitive) and another around 440 nm (less pH-sensitive).

Procedure:

- Set up the fluorescence microscope, plate reader, or flow cytometer with the appropriate filters for dual excitation and single emission.
  - Excitation 1 (pH-sensitive): ~490 nm
  - Excitation 2 (pH-insensitive/isosbestic): ~440 nm
  - Emission: ~535 nm
- For your experimental cells (after loading and washing), acquire fluorescence emission intensity images or readings by alternating between the two excitation wavelengths.
- Calculate the ratio of the emission intensities (Intensity at Ex1 / Intensity at Ex2) for each cell or region of interest.
- Using the previously generated calibration curve, convert the calculated fluorescence ratios into intracellular pH values.





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The principle of dual-excitation ratiometric pH measurement.

## Advantages and Limitations

Advantages	Limitations
Lower pKa: Suitable for measuring pH in more acidic compartments compared to BCECF or standard fluorescein.[2]	Calibration is Essential: Fluorescence is not an absolute measure of pH and requires careful in situ calibration for quantitative results.[11][12]
High Quantum Yield: Produces a bright fluorescent signal, enabling detection with high sensitivity.	Dye Leakage: Over long experiments, the charged dye can be extruded from some cell types, leading to signal loss. Probenecid can mitigate but not always eliminate this.[9]
Photostability: Generally more photostable than many other fluorescent probes, allowing for longer imaging experiments.	Phototoxicity: High-intensity excitation light can generate reactive oxygen species, potentially harming cells and altering physiology.
Ratiometric Potential: Allows for more robust and quantitative measurements by correcting for confounding variables.[1][10]	pKa Sensitivity: The accuracy of the measurement is highest around the probe's pKa. Measurements in extreme pH ranges (far from ~4.7) will be less precise.

## Conclusion

**2',7'-Difluorofluorescein**-based probes are powerful and versatile tools for the quantitative measurement of intracellular pH. Their lower pKa makes them particularly useful for studying processes that involve cellular acidification. By following the detailed protocols for probe loading, in situ calibration, and ratiometric imaging outlined in this guide, researchers can obtain reliable and accurate data on pHi dynamics. This enables a deeper understanding of the complex roles that pH plays in cell health and disease, providing critical insights for basic research and drug development.

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